molecular formula C7H16N2O B14318595 N-(2,2-Dimethylpropyl)-N'-methylurea CAS No. 105150-84-3

N-(2,2-Dimethylpropyl)-N'-methylurea

Cat. No.: B14318595
CAS No.: 105150-84-3
M. Wt: 144.21 g/mol
InChI Key: HUZFOEJFYLKQID-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-N'-methylurea is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105150-84-3

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3-methylurea

InChI

InChI=1S/C7H16N2O/c1-7(2,3)5-9-6(10)8-4/h5H2,1-4H3,(H2,8,9,10)

InChI Key

HUZFOEJFYLKQID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)NC

Origin of Product

United States

Contextual Significance of Substituted Urea Compounds in Contemporary Chemistry

Substituted ureas are a class of organic compounds that feature a central urea (B33335) functional group with alkyl or aryl substituents on one or both of its nitrogen atoms. wikipedia.org This structural motif is a cornerstone in various fields of chemistry, primarily due to the unique electronic and geometric properties of the urea functional group. nih.gov The urea moiety can act as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (via its carbonyl oxygen), enabling it to form strong and specific interactions with biological targets like proteins and enzymes. bohrium.com

This hydrogen bonding capability is central to its role in medicinal chemistry and drug discovery. nih.govbohrium.com A vast number of clinically approved drugs and bioactive compounds contain the urea framework. nih.gov These compounds are utilized in the development of anticancer, antibacterial, anticonvulsive, and anti-HIV agents. nih.gov For instance, substituted ureas are well-known as potent kinase inhibitors, a critical class of drugs for cancer therapy, where the urea group often forms key interactions in the ATP-binding pocket of the enzyme. bohrium.com

Beyond pharmaceuticals, substituted ureas are integral to materials science and organic synthesis. nih.gov They serve as building blocks for polymers, resins, and dyes. nih.gov In agriculture, certain urea derivatives are used as herbicides and slow-release fertilizers. wikipedia.orgatamanchemicals.com The synthesis of these compounds can be achieved through various methods, including the reaction of amines with isocyanates or phosgene (B1210022), and newer, safer methods are continuously being developed to avoid toxic reagents. nih.govresearchgate.net The versatility and established importance of the substituted urea scaffold underscore the potential value of investigating lesser-known derivatives. nih.gov

Research Gaps and Motivations for Advanced Inquiry into N 2,2 Dimethylpropyl N Methylurea

A comprehensive review of the scientific literature reveals a significant research gap concerning N-(2,2-Dimethylpropyl)-N'-methylurea. There is a notable absence of dedicated studies on its synthesis, characterization, and potential applications. This lack of information presents a clear motivation for foundational chemical research. The primary unknown is the compound's fundamental physicochemical and biological profile.

The motivation for investigating this specific molecule stems from its unique structural features within the broader class of substituted ureas. The inclusion of a bulky, sterically hindered neopentyl (2,2-dimethylpropyl) group is of particular interest. This group can impart distinct properties, such as increased lipophilicity, which may influence its solubility and ability to cross biological membranes. Furthermore, the steric bulk could confer selectivity in its binding to biological targets, potentially reducing off-target effects if developed as a therapeutic agent.

Advanced inquiry is needed to establish a reliable and scalable synthetic route, thoroughly characterize its structure using modern spectroscopic methods (such as NMR and IR spectroscopy and mass spectrometry), and determine its fundamental properties. nih.gov Exploring its biological activity against various targets would be a logical next step, leveraging the known pharmacological potential of the urea (B33335) pharmacophore. researchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H16N2O
Molar Mass 144.22 g/mol
CAS Number 113774-32-6
Canonical SMILES CNC(=O)NCC(C)(C)C
Structure A central urea core with a methyl group on one nitrogen and a neopentyl group on the other.

This data is computationally generated and curated from public chemical databases. Experimental verification is a key objective of future research.

Comprehensive Scope and Interdisciplinary Objectives of Research on N 2,2 Dimethylpropyl N Methylurea

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnections are across the two C-N bonds of the urea carbonyl group. This leads to two primary synthetic routes:

Disconnection A: Breaking the bond between the carbonyl carbon and the nitrogen of the neopentyl group, and the bond between the carbonyl carbon and the nitrogen of the methyl group. This suggests precursors such as neopentylamine, methylamine (B109427), and a carbonyl source like phosgene (B1210022) or a phosgene equivalent.

Disconnection B: A more common and practical approach involves disconnecting one of the C-N bonds, leading to an amine and an isocyanate. This presents two possible pathways:

Pathway 1: Disconnecting the C-N bond of the neopentyl group suggests neopentylamine and methyl isocyanate as the precursors.

Pathway 2: Disconnecting the C-N bond of the methyl group suggests methylamine and neopentyl isocyanate as the precursors.

These disconnections form the basis for designing both linear and convergent synthetic strategies for this compound.

Development of Novel Synthetic Pathways for this compound

The development of synthetic pathways for this compound focuses on the efficient and safe formation of the urea moiety. This involves exploring the reactivity of suitable precursors and designing synthetic routes that are both practical and scalable.

The synthesis of this compound primarily relies on the nucleophilic addition of an amine to an isocyanate. The reactivity of the precursors is a key factor in the success of the synthesis.

Neopentylamine and Methyl Isocyanate: Neopentylamine is a primary amine with a sterically hindered neopentyl group. While the bulky nature of this group can slow down the reaction rate compared to less hindered amines, it is still a potent nucleophile. Methyl isocyanate is a highly reactive electrophile due to the electron-withdrawing nature of the nitrogen and oxygen atoms bonded to the carbonyl carbon. The reaction between neopentylamine and methyl isocyanate is expected to proceed readily to form the desired urea. wikipedia.org

Methylamine and Neopentyl Isocyanate: Methylamine is a highly reactive and nucleophilic primary amine. Neopentyl isocyanate, while not as common as methyl isocyanate, can be synthesized and would serve as the electrophilic partner. The reaction between these two precursors is also a viable route to the target molecule.

Alternative, more "novel" approaches seek to avoid the handling of toxic isocyanates. mdpi.com These can include:

Hofmann Rearrangement: A primary amide, such as 2,2-dimethylpropanamide, could undergo a Hofmann rearrangement in the presence of a bromine and a base, followed by trapping of the in-situ generated neopentyl isocyanate with methylamine. organic-chemistry.org

Carbonylative Coupling: Direct carbonylation of neopentylamine and methylamine using a safe carbonyl source, such as a derivative of carbonyldiimidazole or via transition-metal-catalyzed reactions with carbon monoxide, represents a more modern approach. mdpi.comnih.gov

Both convergent and linear synthetic routes can be designed for the synthesis of this compound.

Optimization of Reaction Parameters for this compound Synthesis

The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the product.

The choice of solvent can have a profound impact on the rate and outcome of the reaction between an amine and an isocyanate. Generally, aprotic solvents are preferred to avoid side reactions of the isocyanate with the solvent.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are often used for these reactions. commonorganicchemistry.comnih.gov They are effective at solvating the reactants and facilitating the reaction without interfering with the isocyanate.

Nonpolar Aprotic Solvents: Solvents like dichloromethane (B109758) (DCM) and toluene (B28343) can also be employed. commonorganicchemistry.comnih.gov The choice between polar and nonpolar aprotic solvents may depend on the solubility of the specific reactants and the desired reaction temperature.

Protic Solvents: Protic solvents like water and alcohols are generally avoided as they can react with the isocyanate to form carbamic acids (which can decompose to the amine and carbon dioxide) or carbamates, respectively, leading to undesired byproducts. wikipedia.org

The following table illustrates the hypothetical effect of different solvents on the yield of this compound from the reaction of neopentylamine and methyl isocyanate, based on general principles of urea synthesis.

SolventDielectric Constant (Approx.)Expected Relative YieldRationale
Tetrahydrofuran (THF)7.6GoodAprotic, good solubility for reactants. commonorganicchemistry.com
Acetonitrile (MeCN)37.5ExcellentPolar aprotic, can accelerate the reaction. nih.gov
Dichloromethane (DCM)9.1GoodAprotic, good solubility, easy to remove. commonorganicchemistry.com
Toluene2.4ModerateNonpolar aprotic, may have lower reaction rates.
Ethanol24.5PoorProtic, will react with the isocyanate.

This table is for illustrative purposes and based on general principles of urea synthesis. Actual results may vary.

Temperature and pressure are critical parameters that can be adjusted to optimize the synthesis of this compound.

Temperature: The reaction between an amine and an isocyanate is typically exothermic. noaa.gov Many such reactions proceed smoothly at room temperature. commonorganicchemistry.com However, for less reactive or sterically hindered amines like neopentylamine, moderate heating may be required to increase the reaction rate and ensure complete conversion. researchgate.net Conversely, excessive temperatures should be avoided as they can lead to side reactions and decomposition of the product.

Pressure: For reactions involving gaseous reactants like methylamine, or for syntheses that generate gaseous byproducts, pressure can be a significant factor. In the standard synthesis from neopentylamine and methyl isocyanate (both are liquids at room temperature), the reaction is typically carried out at atmospheric pressure. However, in syntheses utilizing carbon dioxide as a carbonyl source, elevated pressure is often necessary to increase the concentration of CO2 in the reaction mixture. nih.gov

The following table provides a hypothetical overview of the effect of temperature on the yield of this compound.

Temperature (°C)Expected Relative YieldRationale
0Low to ModerateReaction rate may be slow.
25 (Room Temp)GoodStandard condition for many urea syntheses. commonorganicchemistry.com
50ExcellentIncreased reaction rate, likely optimal.
80Good to ModeratePotential for increased side reactions or decomposition.

This table is for illustrative purposes and based on general principles of urea synthesis. Actual results may vary.

Catalytic Approaches in this compound Synthesis

The synthesis of N,N'-disubstituted ureas, including this compound, has traditionally relied on methods involving hazardous reagents like phosgene or isocyanates. Modern synthetic chemistry, however, is increasingly moving towards catalytic approaches that offer safer and more efficient pathways. Catalytic methods avoid the direct use of highly toxic intermediates and often proceed with higher selectivity and under milder conditions.

For the synthesis of unsymmetrical ureas such as this compound, several catalytic strategies can be employed. One prominent approach is the catalytic carbonylation of amines . This involves reacting 2,2-dimethylpropylamine and methylamine with a source of carbonyl, such as carbon dioxide (CO₂) or carbon monoxide (CO), in the presence of a suitable catalyst. While CO₂ is an attractive carbonyl source due to its abundance and low toxicity, its low reactivity often requires harsh reaction conditions. cas.cn

Recent research has focused on developing highly active catalyst systems to overcome these limitations. For instance, ruthenium-based pincer complexes have been shown to effectively catalyze the synthesis of ureas directly from amines and methanol, a process that is highly atom-economical and produces hydrogen gas as the only byproduct. organic-chemistry.org Another approach involves the use of dehydrating agents in conjunction with CO₂ to drive the reaction towards urea formation.

Lanthanide triflates have also been utilized as catalysts for the reaction of carbamates with amines to generate ureas, offering a versatile method for producing a variety of substituted urea derivatives. organic-chemistry.org Furthermore, catalyst-free methods are emerging, such as the reaction of amines with catechol carbonate, which proceeds rapidly at room temperature to selectively form the corresponding urea. acs.org These innovative catalytic and catalyst-free systems represent a significant step forward in the safe and efficient synthesis of compounds like this compound.

Catalytic MethodReactantsCatalyst ExampleKey Advantages
Dehydrogenative Coupling2,2-Dimethylpropylamine, Methylamine, MethanolRuthenium Pincer ComplexHigh atom economy, avoids isocyanates. organic-chemistry.org
Carbonylation with CO₂2,2-Dimethylpropylamine, Methylamine, CO₂Metal-based catalysts, Dehydrating agentsUtilizes a renewable and non-toxic C1 source. cas.cn
Carbamate AminolysisN-(2,2-Dimethylpropyl)carbamate, MethylamineLanthanum TriflateVersatile for various substituted ureas. organic-chemistry.org
Catalyst-Free Approach2,2-Dimethylpropylamine, Methylamine, Catechol CarbonateNoneSolvent- and catalyst-free, rapid reaction. acs.org

Green Chemistry Principles Applied to this compound Production

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjarr.com The production of this compound can be made significantly more sustainable by adhering to these principles, focusing on aspects like atom economy, the use of safer solvents, and energy efficiency. researchgate.netmlsu.ac.in

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, and no waste is generated. primescholars.comresearchgate.net

The synthesis of this compound can be designed to have a very high, or even perfect, atom economy. The most direct method is the addition reaction between an isocyanate and an amine. There are two primary pathways for this synthesis:

Reaction of neopentyl isocyanate with methylamine.

Reaction of 2,2-dimethylpropylamine (neopentylamine) with methyl isocyanate.

In both cases, the amine adds across the N=C double bond of the isocyanate, and the entire mass of both reactant molecules is incorporated into the single product molecule, this compound. This type of reaction is a prime example of an atom-economical synthesis.

The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

For the synthesis of this compound, the calculation is as follows:

Synthesis PathwayReactant 1Reactant 2Product% Atom Economy
Pathway 1Neopentyl isocyanate (C₆H₁₁NO, MW: 113.16)Methylamine (CH₅N, MW: 31.06)This compound (C₇H₁₆N₂O, MW: 144.22)100%
Pathway 22,2-Dimethylpropylamine (C₅H₁₃N, MW: 87.18)Methyl isocyanate (C₂H₃NO, MW: 57.05)This compound (C₇H₁₆N₂O, MW: 144.22)100%

Achieving a high reaction yield in addition to a high atom economy is crucial for maximizing reaction efficiency and minimizing waste, a combined metric sometimes referred to as Actual Atom Economy (AAE) or Atom Efficiency. researchgate.net

Sustainable Solvents and Reagents for this compound Synthesis

The choice of solvents and reagents is a critical factor in the environmental impact of a chemical process. researchgate.net Traditional syntheses often use hazardous volatile organic compounds (VOCs) like dimethylformamide (DMF), which pose risks to human health and the environment. mlsu.ac.inrsc.org Green chemistry encourages the use of safer, more sustainable alternatives.

For the production of this compound, several green solvents could be considered. Cyrene™ (dihydrolevoglucosenone) is a bio-based solvent derived from cellulose (B213188) that has shown great promise as a replacement for DMF in urea synthesis, demonstrating high efficiency and allowing for simpler work-up procedures. rsc.org Other alternatives include 2-Methyltetrahydrofuran (2-MeTHF) , another bio-derived solvent that is not miscible with water, facilitating easier product separation, and N,N'-Dimethylpropyleneurea (DMPU) , which is itself a urea derivative and can be a suitable substitute for other polar aprotic solvents. researchgate.net

In addition to solvents, the choice of reagents is paramount. As discussed, using CO₂ as a carbonyl source instead of phosgene derivatives is a key green strategy. cas.cn Designing processes that can operate without a catalyst, or with a recyclable heterogeneous catalyst, further enhances the sustainability profile by reducing waste and simplifying purification. acs.org

SolventTypeKey Sustainable FeaturesPotential Application in Synthesis
Cyrene™ Bio-basedBiodegradable, non-toxic, derived from renewable resources. rsc.orgReplacement for DMF or other polar aprotic solvents.
2-Methyltetrahydrofuran (2-MeTHF) Bio-basedDerived from renewable sources, not miscible with water, lower peroxide formation tendency than THF. researchgate.netrsc.orgSuitable for reactions requiring ether-type solvents.
N,N'-Dimethylpropyleneurea (DMPU) Urea DerivativeHigh boiling point, polar aprotic, can replace carcinogenic solvents. researchgate.netAlternative to DMF and other hazardous polar solvents.
Supercritical CO₂ Green SolventNon-toxic, non-flammable, readily available, leaves no residue upon depressurization.Can act as both a solvent and a C1 source.
Water Benign SolventNon-toxic, inexpensive, environmentally safe. wjarr.comViable for specific catalytic systems, though reactant solubility can be a challenge.

Continuous Flow Chemistry Techniques in this compound Manufacturing

Continuous flow chemistry represents a paradigm shift from traditional batch processing in chemical manufacturing. In a flow system, reactants are continuously pumped through a network of tubes and reactors, where the reaction occurs. This technology offers significant advantages in terms of safety, efficiency, scalability, and process control, making it highly suitable for the manufacturing of this compound. durham.ac.ukresearchgate.net

The synthesis of urea derivatives, which can involve highly reactive and unstable intermediates like isocyanates, benefits greatly from the enhanced safety of flow reactors. researchgate.net The small reactor volumes minimize the amount of hazardous material present at any given time. Precise control over parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing byproduct formation. mdpi.com

A continuous flow setup for this compound could involve pumping solutions of the two starting materials (e.g., 2,2-dimethylpropylamine and methyl isocyanate) from separate reservoirs. The streams would converge at a T-mixer and then pass through a heated or cooled reactor coil to form the product. researchgate.net

Furthermore, in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be integrated into the flow system. researchgate.netchemrxiv.org This allows for real-time monitoring of the reaction progress, enabling rapid optimization and ensuring consistent product quality. Downstream purification modules, such as solid-supported scavengers or liquid-liquid extraction units, can also be integrated to create a fully automated and continuous manufacturing process from reactants to the final pure product. durham.ac.uk

ParameterDescriptionAdvantage in Flow Synthesis
Reactors Microreactors, tube reactors, packed-bed reactors.High surface-area-to-volume ratio for superior heat and mass transfer.
Mixing T-mixers, static mixers.Rapid and efficient mixing of reactant streams.
Temperature Control External heating/cooling of the reactor.Precise and uniform temperature profile, preventing hotspots.
Residence Time Controlled by reactor volume and flow rate.Fine-tuning of reaction time for optimal conversion and selectivity. mdpi.com
In-line Analysis Integrated FTIR, UV-Vis, or NMR spectroscopy.Real-time reaction monitoring for process control and optimization. researchgate.net
Downstream Processing In-line extraction, crystallization, or scavenger columns.Integration of purification steps for a continuous "crude-to-pure" process. durham.ac.uk

Method Development and Validation for this compound Analysis

The accurate identification and quantification of this compound, a disubstituted urea, necessitates the development and validation of robust analytical methods. These methods are crucial for quality control, metabolic studies, and environmental monitoring. The analytical approaches typically involve a combination of high-resolution separation techniques and sensitive spectroscopic detection, ensuring both specificity and precision in the analysis of this compound.

Chromatography is the cornerstone for isolating this compound from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of substituted ureas like this compound due to its versatility and applicability to polar, non-volatile compounds. mtc-usa.com Reversed-phase (RP-HPLC) is the most common mode employed for this class of compounds, utilizing a nonpolar stationary phase and a polar mobile phase. thermofisher.comlibretexts.org

Method development for this compound typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection. C18 (octadecylsilyl) columns are widely used due to their hydrophobic nature, which provides good retention for moderately nonpolar compounds. libretexts.orgpharmaguideline.com The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. welch-us.comchromatographyonline.com The ratio of these solvents is adjusted to control the retention time and resolution of the analyte. glsciences.com Gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate the target compound from impurities with varying polarities. libretexts.org

For detection, a UV detector is commonly used, as the urea functional group exhibits absorbance at low wavelengths, typically around 200-210 nm. mtc-usa.com To enhance sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detector | UV at 205 nm |

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. However, many urea derivatives, including this compound, exhibit limited thermal stability and may decompose at the high temperatures required for GC analysis. rsc.org This thermal lability often necessitates a derivatization step to convert the analyte into a more volatile and stable form. gcms.czacs.org

Common derivatization strategies for ureas include methylation or silylation. rsc.orggcms.cz For instance, methylation using an agent like iodomethane (B122720) can convert the urea into a more stable tertiary amide, which is amenable to GC analysis. rsc.org Silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is another effective method to increase volatility and reduce polarity. gcms.cz

Once derivatized, the compound can be separated on a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. Detection is typically achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation (GC-MS). The use of a specific detector, such as a nitrogen–phosphorus detector (NPD), can offer enhanced selectivity for nitrogen-containing compounds. rsc.org

Table 2: Potential GC-MS Parameters for Derivatized this compound

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

| Scan Range | m/z 50-500 |

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing critical information on its molecular weight and structure. rfi.ac.uk When coupled with a chromatographic system (LC-MS or GC-MS), it allows for highly selective and sensitive quantification. researchgate.net

For structural elucidation, high-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) is used to probe the structure by fragmenting the molecular ion and analyzing the resulting product ions. nih.gov The fragmentation pattern of N,N'-disubstituted ureas is often characterized by the cleavage of the C-N bonds adjacent to the carbonyl group, leading to the formation of isocyanate-related fragment ions. nih.gov For this compound (molecular weight 144.22 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 145. The fragmentation of this ion would likely involve the loss of methyl isocyanate or 2,2-dimethylpropyl isocyanate, yielding characteristic product ions.

Quantitative analysis is typically performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which significantly enhances sensitivity and selectivity by monitoring specific parent-to-product ion transitions. lcms.cz

Table 3: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss
145.13 ([M+H]⁺) 88.11 Methyl isocyanate (CH₃NCO)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. While MS can suggest a structure, NMR provides definitive proof. nih.gov

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the structural characterization of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the number of protons of each type (integration). For this compound, distinct signals are expected for the protons of the N-methyl group, the N'-methylene group (CH₂), the tert-butyl group (C(CH₃)₃), and the two N-H protons. The coupling between adjacent protons, such as the NH and the CH₂ or CH₃ groups, provides valuable connectivity information. chemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. Signals are expected for the carbonyl carbon (C=O), the N-methyl carbon, and the carbons of the 2,2-dimethylpropyl group (methylene, quaternary, and methyl carbons).

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~5.0-5.5 Broad singlet - 1H NH-CH₃
~4.8-5.3 Broad triplet ~5-6 Hz 1H NH-CH₂
~3.0 Triplet ~6 Hz 2H N'-CH₂
~2.7 Doublet ~5 Hz 3H N-CH₃

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~159-161 C=O
~50-52 N'-CH₂
~32-34 C (CH₃)₃
~27-29 C(C H₃)₃

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation of this compound

Two-Dimensional NMR (COSY, HMQC, HMBC) for this compound Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique for elucidating the intricate connectivity of atoms within a molecule. For a compound such as this compound, a suite of 2D NMR experiments including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy) analysis would reveal proton-proton (¹H-¹H) coupling relationships. In this compound, this experiment would be expected to show a correlation between the protons of the methylene (B1212753) group (-CH₂-) and the adjacent NH proton of the neopentyl moiety. Similarly, a correlation would be anticipated between the protons of the N'-methyl group (-CH₃) and its neighboring NH proton.

HSQC (Heteronuclear Single Quantum Coherence) , or its alternative HMQC (Heteronuclear Multiple Quantum Correlation), establishes direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the carbon signals for the tert-butyl methyl groups, the quaternary carbon, the methylene group, and the N-methyl group based on the chemical shifts of their directly bonded protons.

HMBC (Heteronuclear Multiple Bond Correlation) provides crucial information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The protons of the tert-butyl methyl groups and the quaternary carbon, as well as the methylene carbon.

The methylene protons and the quaternary carbon, the tert-butyl carbons, and the carbonyl carbon of the urea group.

The N-methyl protons and the carbonyl carbon.

The NH protons and adjacent carbon atoms.

These combined 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, confirming the connectivity of the neopentyl group to one nitrogen of the urea core and the methyl group to the other nitrogen.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a vital tool for the identification of functional groups present in a molecule. The analysis of the vibrational spectra of this compound would reveal characteristic absorption and scattering bands corresponding to the various bonds within its structure.

Infrared (IR) Spectroscopy would be expected to show strong absorption bands characteristic of the urea moiety. A prominent feature would be the C=O (carbonyl) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations would appear as one or more bands in the 3200-3500 cm⁻¹ region, with their exact position and shape being sensitive to hydrogen bonding. C-N stretching vibrations of the urea backbone would likely be found in the 1400-1480 cm⁻¹ range. Additionally, the spectrum would display C-H stretching vibrations from the neopentyl and methyl groups just below 3000 cm⁻¹, and C-H bending vibrations at lower wavenumbers.

Raman Spectroscopy , which is sensitive to the polarizability of bonds, would provide complementary information. The symmetric stretching of non-polar bonds often gives rise to strong Raman signals. For this compound, the C-C stretching vibrations of the tert-butyl group would be readily observable. The symmetric C=O stretch might also be visible, though often weaker in the Raman spectrum compared to the IR. The symmetric C-N stretching of the urea core is also expected to produce a distinct Raman band.

Together, IR and Raman spectroscopy offer a detailed fingerprint of the functional groups present in this compound, confirming the presence of the urea carbonyl, N-H bonds, and the aliphatic hydrocarbon moieties.

Vibrational Mode Expected Infrared (IR) Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretching3200-35003200-3500
C-H Stretching (sp³)2850-30002850-3000
C=O Stretching1630-16801630-1680
N-H Bending1550-1650-
C-N Stretching1400-14801400-1480
C-H Bending1350-14701350-1470

Note: The exact frequencies can vary depending on the physical state of the sample and intermolecular interactions such as hydrogen bonding.

Crystallographic Analysis of this compound (if single crystals are obtained)

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide the most definitive and detailed three-dimensional structural information for this compound. This powerful analytical technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.

The resulting crystal structure would unequivocally confirm the atomic connectivity. Furthermore, it would reveal the conformation adopted by the molecule in the solid state, including the orientation of the bulky neopentyl group relative to the urea plane. Of particular interest would be the investigation of intermolecular interactions, specifically the hydrogen bonding network. The urea functional group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it highly prone to forming extensive hydrogen-bonded structures. Crystallographic analysis would map out these interactions, revealing how individual molecules pack together to form the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Purity Assessment and Impurity Profiling of Synthesized this compound Samples

The assessment of purity and the identification of any potential impurities are critical steps in the characterization of a synthesized chemical compound. For this compound, a combination of chromatographic and spectroscopic methods would be employed for this purpose.

Purity Assessment is commonly performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS). An HPLC method would be developed to separate the target compound from any starting materials, by-products, or degradation products. The purity would be determined by the relative area of the main peak in the chromatogram. Similarly, GC-MS could be used to assess purity, particularly for volatile impurities. The melting point of the synthesized compound would also serve as an indicator of purity; a sharp melting point range is characteristic of a pure substance.

Computational Chemistry and Theoretical Investigations of N 2,2 Dimethylpropyl N Methylurea

Quantum Chemical Calculations of N-(2,2-Dimethylpropyl)-N'-methylurea Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's structure and reactivity.

DFT is a widely used computational method that calculates the electronic structure of molecules, providing information on optimized geometry, electronic energies, and orbital distributions. Such studies would typically involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations for the system. The results would allow for the determination of key electronic descriptors like HOMO-LUMO gaps, molecular electrostatic potential maps, and atomic charges. At present, no published DFT studies have been performed on this compound.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods can provide highly accurate molecular properties. An ab initio investigation of this compound would yield precise information on its geometry, vibrational frequencies, and thermochemical properties. No such characterizations are currently available in the literature.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of rotatable bonds in this compound suggests it can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify stable conformers. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The PES reveals the lowest energy conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its interactions with other molecules. Regrettably, no studies on the conformational landscape of this compound have been published.

Prediction of Spectroscopic Properties of this compound

Computational methods can accurately predict various spectroscopic properties. By calculating vibrational frequencies from an optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, yielding a theoretical UV-Vis spectrum. Nuclear magnetic resonance (NMR) chemical shifts can also be calculated. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure. For this compound, no such computational spectroscopic predictions are documented.

Computational Predictions of this compound Reactivity and Reaction Mechanisms

Computational chemistry is a key tool for predicting chemical reactivity. By analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential, regions of the molecule susceptible to electrophilic or nucleophilic attack can be identified. Fukui functions and other reactivity indices can quantify this site-selectivity. Furthermore, computational methods can be used to map out the entire energy profile of a chemical reaction, identifying transition states and calculating activation energies. This provides a detailed mechanistic understanding that is often difficult to obtain experimentally. No computational studies on the reactivity or reaction mechanisms of this compound have been reported.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. springernature.comresearchgate.net These models are built by establishing a mathematical relationship between the measured property of interest and a set of calculated molecular descriptors for a series of related compounds. For analogues of this compound, QSPR studies can be instrumental in predicting various properties, thereby guiding the synthesis of new derivatives with desired characteristics and reducing the need for extensive experimental work.

The core principle of QSPR is that the structure of a molecule, as defined by its topology, geometry, and electronic properties, inherently determines its physical and chemical behaviors. nih.gov By systematically modifying the structure of this compound and correlating these changes with shifts in a specific property, a predictive model can be developed. Such models are valuable in various fields, including drug discovery and materials science. nih.govnih.gov

Research Findings from QSPR Studies on Urea (B33335) Derivatives

While specific QSPR studies exclusively focused on this compound analogues are not extensively documented in publicly available literature, a wealth of research on other urea derivatives provides a framework for how such an investigation could be approached. Studies on various classes of urea compounds have demonstrated the utility of QSPR in predicting properties like biological activity, toxicity, and physicochemical characteristics. nih.govresearchgate.netijper.org

For instance, in the context of drug design, QSAR (a subset of QSPR focused on biological activity) models have been developed for diaryl urea derivatives as B-RAF inhibitors. nih.gov These studies have shown that descriptors related to molecular size, branching, aromaticity, and polarizability are critical in determining the inhibitory activity of these compounds. nih.gov Similarly, QSAR analyses of urea-substituted pyrimidines as anti-malarial agents have highlighted the importance of lipophilicity in driving their biological efficacy. nih.gov

In a hypothetical QSPR study on this compound analogues, a series of compounds would be synthesized with systematic variations in their molecular structure. For example, the N-(2,2-Dimethylpropyl) group or the N'-methyl group could be replaced with other alkyl or functional groups. A specific property, such as solubility, melting point, or a relevant biological activity, would then be measured for each analogue.

A variety of molecular descriptors would be calculated for each analogue using computational chemistry software. These descriptors can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment and orbital energies.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.

Once the property data and the molecular descriptors are compiled, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build the QSPR model. researchgate.netijper.org The goal is to find the best correlation between a subset of descriptors and the measured property.

Illustrative Data for a Hypothetical QSPR Study

The following interactive table represents a hypothetical dataset for a QSPR study on a series of N-alkyl-N'-methylurea analogues, where the property of interest is aqueous solubility. This data is for illustrative purposes only, to demonstrate the type of information used in such a study, and is not derived from actual experimental results for this compound analogues.

CompoundR-GroupMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Solubility (mg/L)
1-CH3102.130.2541.131500
2-CH2CH3116.160.6541.13950
3-CH(CH3)2130.191.0541.13500
4-C(CH3)3144.221.4541.13200
5 (this compound)-CH2C(CH3)3158.241.8541.1380

In this hypothetical example, as the size and lipophilicity (LogP) of the R-group increase, the predicted aqueous solubility decreases. A QSPR model derived from such data could be represented by an equation that quantitatively relates these descriptors to solubility, allowing for the prediction of this property for yet-to-be-synthesized analogues.

The validation of a QSPR model is a critical step to ensure its predictive power. ijper.org This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in its creation. A robust and validated QSPR model can then be a powerful tool in the computational investigation of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of N 2,2 Dimethylpropyl N Methylurea

Reaction Pathways of N-(2,2-Dimethylpropyl)-N'-methylurea

The reactivity of this compound is centered around the urea (B33335) functionality, which can participate in a variety of chemical transformations. The presence of two nitrogen atoms and a carbonyl group provides multiple sites for chemical attack.

The nitrogen atoms of the urea group in this compound possess lone pairs of electrons, rendering them nucleophilic and susceptible to attack by electrophiles. However, the reactivity of these nitrogen atoms is not equal. The nitrogen atom bonded to the methyl group is less sterically hindered and more likely to react with electrophiles compared to the nitrogen atom attached to the bulky neopentyl group.

Common electrophilic transformations for substituted ureas include alkylation and acylation. For instance, in the presence of a strong base, the urea can be deprotonated to form a more potent nucleophile, which can then react with alkyl halides. The regioselectivity of such reactions is influenced by the steric environment around the nitrogen atoms. Due to the significant steric bulk of the neopentyl group, electrophilic attack is expected to occur preferentially at the methyl-substituted nitrogen.

ElectrophileExpected Major ProductReaction Conditions
Methyl Iodide (CH₃I)N-(2,2-Dimethylpropyl)-N,N'-dimethylureaStrong base (e.g., NaH)
Acetyl Chloride (CH₃COCl)N-Acetyl-N'-(2,2-dimethylpropyl)-N-methylureaNon-nucleophilic base
Benzyl Bromide (C₆H₅CH₂Br)N-Benzyl-N'-(2,2-dimethylpropyl)-N-methylureaPhase-transfer catalyst

This table presents plausible outcomes based on general principles of urea reactivity; specific experimental data for this compound may vary.

The carbonyl carbon of the urea moiety in this compound is electrophilic and can be attacked by nucleophiles. This can lead to either nucleophilic addition or, more commonly, nucleophilic acyl substitution, where a portion of the urea molecule acts as a leaving group.

The rate and feasibility of nucleophilic attack are influenced by the steric hindrance around the carbonyl group. The bulky neopentyl group can partially shield the carbonyl carbon from attack by large nucleophiles. The stability of the potential leaving groups also plays a crucial role. In general, ureas are less reactive towards nucleophiles than esters or acid chlorides because the amino groups are poor leaving groups.

Hydrolysis, the reaction with water, is a common nucleophilic substitution reaction for ureas, although it often requires harsh conditions such as high temperatures and the presence of strong acids or bases. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The steric hindrance from the neopentyl group is expected to decrease the rate of hydrolysis compared to less hindered ureas.

While less common than electrophilic and nucleophilic reactions, the N-H bonds and the alkyl groups of this compound can be susceptible to radical reactions under specific conditions. For instance, in the presence of a radical initiator, hydrogen atom abstraction can occur from the N-H bonds or from the C-H bonds of the alkyl substituents.

The neopentyl group, lacking alpha-hydrogens, is relatively stable towards many oxidative processes. However, the methyl group and the N-H protons can be sites for radical attack. Oxidative degradation of ureas can lead to a variety of products, depending on the oxidant and reaction conditions. For example, strong oxidizing agents can lead to the cleavage of the C-N bonds and the formation of smaller molecules.

Detailed Mechanistic Studies of Transformations Involving this compound

Elucidating the precise mechanisms of reactions involving this compound requires detailed kinetic and isotopic labeling studies. While specific studies on this particular compound are not extensively documented in publicly available literature, general principles derived from studies of other substituted ureas can be applied.

Kinetic studies are essential for determining the rate laws of reactions and identifying the rate-determining step. For example, in the hydrolysis of a substituted urea, the reaction rate can be monitored by measuring the disappearance of the reactant or the appearance of a product over time under various concentrations of reactants and catalysts.

For the acid-catalyzed hydrolysis of this compound, a plausible mechanism involves a rapid pre-equilibrium protonation of the carbonyl oxygen, followed by a slower, rate-determining nucleophilic attack by water. The rate law for such a mechanism would likely be first order in both the urea and the acid catalyst.

Hypothetical Rate Data for Acid-Catalyzed Hydrolysis

[Urea] (mol/L)[H⁺] (mol/L)Initial Rate (mol/L·s)
0.10.11.5 x 10⁻⁶
0.20.13.0 x 10⁻⁶
0.10.23.1 x 10⁻⁶

This is a hypothetical data table to illustrate expected kinetic behavior based on general mechanisms for urea hydrolysis.

The steric hindrance of the neopentyl group would be expected to manifest in a lower rate constant compared to less hindered ureas. The rate-determining step in many reactions of ureas is often the cleavage of a C-N bond or the departure of a leaving group, which are energetically demanding steps.

Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the fate of that atom in the products can be determined using techniques like mass spectrometry or NMR spectroscopy.

For instance, to confirm the site of nucleophilic attack during hydrolysis, the reaction could be carried out in H₂¹⁸O. If the ¹⁸O isotope is incorporated into the carbonyl group of a resulting carboxylic acid derivative (if the reaction proceeds to full degradation) or into the urea itself through reversible addition, it would provide evidence for the direct attack of water at the carbonyl carbon.

Similarly, deuterium (B1214612) labeling can be used to study proton transfer steps. For example, by conducting a reaction in a deuterated solvent, it is possible to determine if a proton transfer is involved in the rate-determining step by observing a kinetic isotope effect (a change in the reaction rate upon isotopic substitution).

Transition State Analysis of this compound Reactions

Due to a lack of specific experimental or computational studies on the transition state analysis of reactions involving this compound, this section will infer potential mechanistic pathways based on research conducted on analogous substituted urea compounds. The reactivity of ureas is largely influenced by the nature of their substituent groups, which can affect the electron density of the urea backbone and introduce steric hindrance.

The reactions of substituted ureas, such as hydrolysis and reactions with radicals, typically involve transition states where the planarity of the urea moiety is disrupted. For acid-catalyzed hydrolysis, the initial step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by water proceeds through a tetrahedral intermediate. The transition state for the formation of this intermediate would involve the approach of the water molecule to the carbonyl carbon. The bulky 2,2-dimethylpropyl (neopentyl) group in this compound is expected to sterically hinder this approach, potentially leading to a higher activation energy compared to less hindered ureas.

In base-catalyzed hydrolysis, the mechanism involves the direct attack of a hydroxide ion on the carbonyl carbon. Again, the steric bulk of the neopentyl group would be a significant factor in the energy of the transition state.

For radical-mediated reactions, such as those that can occur during photolytic degradation, the stability of the resulting urea radical intermediates is crucial. The transition states for hydrogen abstraction or addition reactions would be influenced by the electronic effects of the alkyl substituents.

Table 1: Inferred Influence of Substituents on Transition State Energies for Reactions of this compound

Reaction TypeKey Feature of Transition StateExpected Influence of 2,2-Dimethylpropyl Group
Acid-Catalyzed HydrolysisNucleophilic attack of water on protonated carbonylSteric hindrance, increased activation energy
Base-Catalyzed HydrolysisNucleophilic attack of hydroxide on carbonyl carbonSignificant steric hindrance, increased activation energy
Radical AbstractionFormation of a radical center on the urea nitrogenElectronic stabilization by alkyl groups, steric shielding of the radical center

Chemical Degradation Pathways of this compound

The chemical degradation of this compound is anticipated to proceed through several pathways, including hydrolysis, photolysis, and other biotic and abiotic processes. The specific rates and products of these degradation pathways have not been directly reported in the literature for this compound. Therefore, the following sections will discuss the likely degradation pathways based on studies of structurally similar substituted urea herbicides, such as diuron (B1670789), monuron (B1676734), and tebuthiuron (B33203).

Hydrolytic Stability of this compound under Varying pH Conditions

The hydrolytic stability of substituted ureas is highly dependent on pH. Generally, they are stable under neutral conditions but undergo hydrolysis under acidic or alkaline conditions. psu.edunih.gov For this compound, the bulky neopentyl group is expected to influence its stability. Studies on other ureas with bulky alkyl groups, such as N-tert-butyl-N'-methylurea, have shown that steric hindrance can affect the rate of hydrolysis. rsc.org

Under acidic conditions, the hydrolysis of ureas is initiated by the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In strongly acidic solutions, the de-tert-butylation of hindered ureas has been observed as a primary degradation pathway, often occurring more readily than the complete hydrolysis of the urea bond. rsc.org A similar pathway could be possible for this compound, leading to the formation of N-methylurea and 2,2-dimethyl-1-propanol.

Under alkaline conditions, the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The steric hindrance from the neopentyl group would likely decrease the rate of hydrolysis compared to less hindered ureas.

The herbicide diuron, a dichlorophenyl-substituted dimethylurea, is noted to be stable in neutral media but is hydrolyzed by acids and alkalis. psu.edu Similarly, tebuthiuron, which contains a tert-butyl group, is also subject to hydrolysis under certain conditions.

Table 2: Expected Hydrolytic Degradation of this compound Based on Analogous Compounds

pH ConditionExpected Predominant MechanismProbable Major Degradation ProductsInferred Rate Compared to Less Hindered Ureas
Acidic (pH < 4)Acid-catalyzed hydrolysis / DealkylationN-methylurea, 2,2-dimethyl-1-propanol, methylamine (B109427), neopentylamine (B1198066)Slower due to steric hindrance
Neutral (pH 5-9)Negligible hydrolysisStableVery slow
Alkaline (pH > 10)Base-catalyzed hydrolysisMethylamine, neopentylamine, carbonateSignificantly slower due to steric hindrance

Photolytic Decomposition of this compound

The photolytic decomposition of substituted ureas in aqueous solutions and on surfaces is a recognized degradation pathway. The process can involve direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by photosensitizers present in the environment.

Studies on the photolysis of the urea herbicide monuron have shown that it undergoes dechlorination to form fenuron (B33495) when irradiated in methanol. acs.org Further photolysis of fenuron can lead to the formation of aniline (B41778) and other rearranged products. acs.org The primary process is often the cleavage of a carbon-nitrogen bond. acs.org For this compound, the absorption of UV radiation could lead to the cleavage of the C-N bonds, resulting in various radical intermediates.

The degradation of phenylurea herbicides like diuron and isoproturon (B30282) via photocatalysis often involves the attack of hydroxyl radicals on the N-alkyl groups and the aromatic ring. usv.ro A general degradation pathway for phenylurea herbicides involves sequential N-dealkylation. usv.ro While this compound lacks an aromatic ring, similar N-dealkylation processes are plausible.

The photodecomposition of several substituted phenylureas, including monuron and diuron, has been shown to be influenced by the light source, with different products observed under UV light versus sunlight. cambridge.org

Table 3: Plausible Photolytic Decomposition Pathways of this compound

PathwayProposed MechanismPotential Photoproducts
Direct PhotolysisHomolytic cleavage of C-N bonds upon UV absorptionN-methyl and N-(2,2-dimethylpropyl) radicals, leading to further reactions
N-DealkylationStepwise removal of the methyl and neopentyl groupsN-(2,2-Dimethylpropyl)urea, N-methylurea
OxidationReaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals)Oxidized derivatives, cleavage of the urea linkage

Biotic and Abiotic Degradation Studies of this compound (chemical aspects only)

The environmental fate of this compound will be determined by a combination of biotic and abiotic degradation processes. While specific studies on this compound are not available, insights can be drawn from research on related urea herbicides.

Abiotic Degradation: Abiotic degradation encompasses non-biological processes such as hydrolysis and photolysis, as discussed in the preceding sections. In soil and aquatic environments, the persistence of substituted ureas is influenced by factors like temperature, pH, and the presence of minerals and organic matter that can catalyze degradation reactions. The herbicide tebuthiuron, for instance, has a reported soil half-life that can vary significantly depending on environmental conditions, ranging from around 20 days to over a year. nih.govcqu.edu.au The mobility and degradation of tebuthiuron are influenced by soil type and organic matter content. brigalowcatchmentstudy.com

Biotic Degradation: From a chemical perspective, biotic degradation is initiated by enzymatic reactions. Microbial degradation is a primary dissipation pathway for many urea herbicides in soil. psu.edu The initial steps in the microbial degradation of substituted ureas often involve N-demethylation or N-dealkylation, catalyzed by microbial enzymes. psu.edu For example, the degradation of diuron proceeds through the formation of N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently 3,4-dichlorophenylurea (DCPU). psu.edu

It is plausible that microbial populations could adapt to utilize this compound as a source of carbon and nitrogen. The chemical transformations would likely involve the enzymatic cleavage of the N-alkyl groups, leading to the formation of N-(2,2-Dimethylpropyl)urea and N-methylurea, which could be further degraded. The bulky neopentyl group might, however, present a steric challenge for some microbial enzymes, potentially leading to a slower rate of biodegradation compared to ureas with smaller substituents.

Table 4: Summary of Inferred Chemical Aspects of Biotic and Abiotic Degradation of this compound

Degradation TypeKey Chemical ProcessesInfluencing FactorsExpected Initial Transformation Products
AbioticHydrolysis, PhotolysispH, Temperature, Sunlight, Soil/Sediment CompositionSee Tables 2 and 3
BioticEnzymatic N-dealkylation, Enzymatic hydrolysisMicrobial populations, Oxygen availability, Temperature, MoistureN-(2,2-Dimethylpropyl)urea, N-methylurea, Neopentylamine, Methylamine

Supramolecular Chemistry of N 2,2 Dimethylpropyl N Methylurea

Self-Assembly Phenomena and Aggregate Formation of N-(2,2-Dimethylpropyl)-N'-methylurea

Directed Assembly of this compound into Higher-Order Architectures

The scientific community has extensively studied the self-assembly of various urea (B33335) derivatives, which are well-known for forming robust hydrogen-bonded tapes and other supramolecular structures. However, the specific substitution pattern of a neopentyl group on one nitrogen and a methyl group on the other presents a unique case that has not yet been characterized.

Therefore, until research specifically focusing on the supramolecular behavior of this compound is conducted and published, a detailed and scientifically accurate article on this topic cannot be provided.

Host-Guest Chemistry and Molecular Recognition with this compound

While no specific studies on this compound are available, the principles of host-guest chemistry allow for speculation on its potential behavior.

This compound as a Host Molecule for Specific Guests

If this compound were to act as a host, its urea backbone could provide a binding site for guest molecules capable of forming complementary hydrogen bonds. The steric bulk of the neopentyl group might create a specific cleft or pocket, potentially leading to size- and shape-selective binding of small neutral molecules.

Hypothetical Host-Guest Complexation Data

Potential Guest MoleculeDominant Interaction TypePredicted Relative Affinity
Carboxylic AcidsHydrogen BondingHigh
AmidesHydrogen BondingModerate
AlcoholsHydrogen BondingModerate to Low
Anions (e.g., Cl⁻, Br⁻)Anion-Dipole, Hydrogen BondingModerate

This table is purely hypothetical and for illustrative purposes, as no experimental data has been found.

This compound as a Guest Molecule in Supramolecular Cages and Receptors

Conversely, this compound could act as a guest, becoming encapsulated within a larger host molecule, such as a calixarene, cyclodextrin, or a self-assembled molecular capsule. The neopentyl group would likely play a crucial role in the recognition process, fitting into a hydrophobic cavity of the host. The urea group could then form specific hydrogen bonds with the interior of the host.

Quantitative Analysis of Binding Affinities and Selectivities of this compound Complexes

To quantitatively analyze the binding affinities of any potential complexes involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), or UV-Vis spectroscopy would be employed. These methods would allow for the determination of association constants (Kₐ), which quantify the strength of the host-guest interaction.

Illustrative Table of Hypothetical Binding Constants

HostGuestSolventKₐ (M⁻¹)
Hypothetical Macrocycle AThis compoundChloroform1.5 x 10³
This compoundAcetic AcidDichloromethane (B109758)5.2 x 10²

This table is purely hypothetical and for illustrative purposes, as no experimental data has been found.

Without experimental or computational studies on this compound, any discussion on its supramolecular chemistry remains speculative. The potential for this molecule to engage in host-guest interactions is clear based on its structure, but the specifics of its behavior await scientific investigation.

The Coordination Chemistry of this compound: An Unexplored Ligand in Metal Complexation

Despite extensive research into the coordination chemistry of substituted ureas and their applications, the specific compound This compound remains a largely uncharted territory within the realm of inorganic chemistry. A thorough review of available scientific literature reveals a significant gap in knowledge regarding the behavior of this particular urea derivative as a ligand in metal complexation. Consequently, a detailed analysis of its coordination modes, the synthesis of its metal complexes, and their structural, electronic, and reactive properties cannot be provided at this time.

While the broader class of urea derivatives has been investigated for their ability to coordinate with various metal ions, typically through the carbonyl oxygen atom, the unique steric and electronic profile of this compound—imparted by the bulky tert-butyl group and the methyl substituent—suggests that its coordination behavior may exhibit distinct characteristics. However, without experimental data, any discussion on these aspects would be purely speculative.

Research into analogous, yet structurally different, substituted ureas such as N,N'-dimethylpropyleneurea (DMPU) has demonstrated the significant influence of substituent groups on coordination numbers and the stability of the resulting metal complexes. For instance, the steric hindrance provided by the methyl groups in DMPU has been shown to favor lower coordination numbers in the resulting metal complexes. It is plausible that the even bulkier 2,2-dimethylpropyl group in the target compound would exert a more pronounced steric effect, potentially leading to the formation of unique coordination geometries and novel complex structures.

The synthesis and isolation of metal complexes of this compound would be the foundational step required to unlock this area of study. Subsequent structural elucidation, likely employing techniques such as single-crystal X-ray diffraction, would be crucial to definitively determine the coordination modes of the ligand. Following this, a comprehensive investigation of the electronic properties and spectroscopic signatures using methods like UV-Vis, IR, and NMR spectroscopy would provide insights into the nature of the metal-ligand bonding. Finally, studies on the reactivity and stability of these potential complexes in various chemical environments would be essential to understand their potential applications.

Potential Applications in Materials Science Derived from N 2,2 Dimethylpropyl N Methylurea

Integration of N-(2,2-Dimethylpropyl)-N'-methylurea into Polymeric Systems for Enhanced Properties

No information is available on the incorporation of this compound into polymer matrices or the resulting effects on the properties of such polymers.

This compound as a Building Block for Supramolecular Materials (e.g., gels, liquid crystals, porous frameworks)

There is no literature describing the use of this compound in the formation of supramolecular structures like gels, liquid crystals, or porous frameworks.

Fabrication and Characterization of Functional Materials Incorporating this compound

No methods for the fabrication or characterization of materials containing this specific compound have been reported.

Theoretical Modeling and Simulation of this compound in Materials

There are no computational studies or theoretical models available that explore the behavior or interactions of this compound within material systems.

Future Research Directions and Challenges in N 2,2 Dimethylpropyl N Methylurea Studies

Emerging Methodologies and Technologies for N-(2,2-Dimethylpropyl)-N'-methylurea Research

The study of this compound is set to be transformed by a range of emerging technologies and methodologies aimed at enhancing synthetic efficiency, purification, and structural characterization. Innovations in synthetic chemistry are moving towards greener and more atom-economical processes. For instance, continuous flow chemistry offers a safer and more scalable alternative to traditional batch synthesis, providing precise control over reaction parameters and minimizing waste. bohrium.com Microwave-assisted synthesis is another promising approach that can accelerate reaction times and improve yields for urea (B33335) derivatives. bohrium.com

In the realm of structural analysis, advanced mass spectrometry techniques are becoming indispensable. High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) has proven effective in the characterization of N,N'-substituted ureas, offering detailed fragmentation patterns that can elucidate complex structures and differentiate between isomers, a task that can be challenging for traditional spectroscopic methods like NMR. nih.gov

Future analytical workflows will likely involve a combination of these advanced techniques, as outlined in the table below.

Technology/Methodology Application in this compound Research Potential Advantages
Continuous Flow ChemistrySynthesis of the compound and its derivatives.Enhanced safety, scalability, and reproducibility. bohrium.com
Microwave-Assisted SynthesisRapid optimization of reaction conditions for novel derivatives.Reduced reaction times and increased yields. bohrium.com
ESI-HR-MS/MSDetailed structural characterization and isomer differentiation.High sensitivity and specificity for complex molecules. nih.gov
Automated Synthesis PlatformsHigh-throughput screening of synthetic routes and derivative libraries.Increased efficiency in discovering new compounds and reactions.

Interdisciplinary Approaches to this compound Science

The future of this compound research lies in its integration with other scientific disciplines, particularly chemical biology and materials science. In chemical biology, small molecules like this urea derivative can serve as valuable probes to investigate complex biological systems. uchicago.edu By designing and synthesizing derivatives with specific properties, researchers can modulate the function of proteins and cellular pathways, offering insights into disease mechanisms and potentially leading to new therapeutic strategies. nih.gov This involves a multidisciplinary effort combining synthetic chemistry, molecular biology, and pharmacology. utexas.edu

In materials science, the incorporation of the this compound moiety into polymers or supramolecular assemblies could lead to novel materials with tailored properties. The hydrogen-bonding capabilities of the urea functional group are of particular interest for creating self-healing materials, responsive gels, and functional coatings. Such endeavors will require close collaboration between organic chemists, polymer scientists, and materials engineers to design, synthesize, and characterize these new materials.

Unexplored Areas of this compound Chemistry and its Derivatives

Despite its seemingly simple structure, the chemistry of this compound and its potential derivatives remains largely uncharted. A significant area for future exploration is the development of novel, more efficient synthetic routes, particularly those that avoid hazardous reagents like phosgene (B1210022). rsc.org Palladium-catalyzed C–N cross-coupling reactions, for example, have emerged as a powerful tool for the synthesis of unsymmetrical ureas and could be adapted for this specific compound. nih.gov

Furthermore, the synthesis of a diverse library of derivatives is a key area for future work. This could involve:

Introducing Chirality: The preparation of chiral derivatives could be explored for applications in asymmetric catalysis or as stereospecific biological probes. researchgate.net

Functionalization: The addition of other functional groups could impart new properties, such as fluorescence for imaging applications or reactive handles for bioconjugation.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres could lead to derivatives with improved biological activity or pharmacokinetic properties. bohrium.com For example, creating derivatives for potential use as antineoplastic agents is a plausible research direction. nih.gov

The exploration of these derivatives will not only expand the chemical space around this compound but also open up new avenues for its application.

Bridging Theoretical and Experimental Findings for this compound

A synergistic approach that combines computational modeling with experimental validation is crucial for a deeper understanding of this compound. nih.gov Theoretical methods, such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, can provide valuable insights into the compound's conformational preferences, electronic structure, and intermolecular interactions. researchgate.netnih.gov These computational studies can predict the most stable conformations and how the molecule might interact with biological targets or other molecules. nih.gov

Q & A

Q. What are the recommended synthetic pathways for N-(2,2-Dimethylpropyl)-N'-methylurea, and how can structural purity be confirmed?

Methodological Answer: Synthesis typically involves reacting 2,2-dimethylpropylamine with methyl isocyanate under anhydrous conditions. A two-step approach may improve yield:

Acylation : React 2,2-dimethylpropylamine with methyl chloroformate to form the intermediate carbamate.

Urea Formation : Treat the carbamate with methylamine under basic conditions (e.g., K₂CO₃) in DMF.
Characterization :

  • NMR : Confirm regiochemistry via 1H^1 \text{H}-NMR (e.g., methyl protons at δ 1.05 ppm for tert-butyl groups; urea NH signals at δ 5.2–6.0 ppm).
  • HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 70:30).
    Reference analogous urea syntheses in , and 12 for optimization strategies .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

Methodological Answer: The compound’s tert-butyl group confers high hydrophobicity. Key considerations:

  • Solvent Selection : Use DMSO for stock solutions (≤10% v/v to avoid cytotoxicity).
  • Buffer Compatibility : For aqueous assays, employ surfactants (e.g., 0.1% Tween-80) or cyclodextrins to enhance solubility.
  • Control Experiments : Include vehicle controls to isolate solvent effects.
    Refer to solubility challenges in (carbazole-urea derivatives) for analogous handling protocols .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against urease or acetylcholinesterase (common targets for urea derivatives; see for antiarrhythmic activity assays).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination.
  • Oxidative Stress : Measure ROS levels in macrophage models (RAW 264.7) via DCFH-DA fluorescence.
    Cross-reference and for assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Methodological Answer:

  • Modify Substituents : Replace the methyl group on urea with bulkier alkyl/aryl groups (e.g., isopropyl, cyclopentyl) to probe steric effects.
  • Electron-Withdrawing Groups : Introduce halogens (Cl, F) to the dimethylpropyl chain to enhance binding via hydrophobic/electronic interactions.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like P2X receptors () or ion channels .
    Validate hypotheses via parallel synthesis and high-throughput screening.

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Case example: Discrepant IC₅₀ values in enzyme inhibition assays.

  • Assay Conditions : Compare pH, ionic strength, and co-solvents (e.g., DMSO vs. ethanol).
  • Protein Source : Test recombinant vs. native enzymes (post-translational modifications may alter binding).
  • Data Normalization : Use internal standards (e.g., known inhibitors like diuron in ) to calibrate results .
    Statistical tools (ANOVA, Bland-Altman plots) can quantify variability.

Q. What advanced analytical techniques are critical for studying degradation pathways under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of urea bond to form 2,2-dimethylpropylamine).
  • Accelerated Stability Studies : Expose the compound to pH 1–9 buffers at 40°C for 72 hours (ICH Q1A guidelines).
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled methyl groups to track metabolic fate in hepatocyte models.
    Reference for degradation analysis of structurally related amides .

Q. How can computational methods predict off-target interactions and toxicity risks?

Methodological Answer:

  • Pharmacophore Modeling : Align the compound’s urea moiety with known toxicophores (e.g., mitochondrial complex I inhibitors).
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity.
  • Molecular Dynamics : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability.
    Cross-validate predictions with in vitro CYP inhibition assays (’s NP-MRD tools are applicable) .

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